Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
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Overview
Description
Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride is a heterocyclic compound that contains both a thieno and pyridine ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thieno[3,2-b]pyridine and boronic acid moieties .
Industrial Production Methods
Industrial production of Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature, pressure, and the use of high-purity reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce thiols or amines, and substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridin-2-yl boronic acid: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Thieno[2,3-b]pyridines: A class of compounds with a different arrangement of the thieno and pyridine rings.
Uniqueness
Its ability to participate in various chemical reactions and its potential bioactivity make it a valuable compound in scientific research .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXVORVOFYJRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC=N2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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